2,4,6-trimethyl-N-(propan-2-yl)aniline
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Overview
Description
2,4,6-Trimethyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C12H19N It is an aromatic amine, characterized by the presence of three methyl groups attached to the benzene ring and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(propan-2-yl)aniline typically involves the alkylation of 2,4,6-trimethylaniline with isopropyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of isopropyl halide to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds .
Scientific Research Applications
2,4,6-Trimethyl-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and ligands for catalysis.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but with two isopropyl groups attached to the benzene ring.
2,4,6-Trimethylaniline: Lacks the isopropyl group on the nitrogen atom.
2,4,6-Trimethyl-N-phenylaniline: Contains a phenyl group instead of an isopropyl group on the nitrogen atom.
Uniqueness
2,4,6-Trimethyl-N-(propan-2-yl)aniline is unique due to the presence of both the isopropyl group on the nitrogen atom and the three methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
2,4,6-Trimethyl-N-(propan-2-yl)aniline is an aromatic amine with diverse applications in chemical synthesis and biological research. This compound has garnered attention for its potential biological activities, including enzyme interactions, cytotoxic effects, and implications in various biochemical pathways. This article will delve into its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its structure, which includes a trimethyl-substituted aniline backbone. Its chemical formula is C13H19N, indicating the presence of three methyl groups attached to the aromatic ring and an isopropyl group linked to the nitrogen atom.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. As an aromatic amine, it can undergo several biochemical transformations:
- Enzyme Interactions : The compound can inhibit specific enzymes involved in metabolic pathways. Its mechanism may involve binding to active sites or altering enzyme conformation.
- Formation of Reactive Metabolites : It can be metabolized into N-hydroxylated derivatives, which are implicated in toxicological effects such as methemoglobinemia and potential carcinogenicity .
1. Cytotoxicity
Research indicates that this compound exhibits cytotoxic properties against various cell lines. In studies involving Chinese hamster lung fibroblast V79 cells, the compound demonstrated the ability to induce DNA breaks, suggesting a genotoxic effect .
2. Enzyme Inhibition
The compound has been shown to inhibit certain enzymes critical in inflammatory pathways. For instance, its derivatives have been evaluated for their anti-inflammatory effects by measuring their impact on cyclooxygenase (COX) enzymes .
Case Study 1: Enzyme Interaction and Cytotoxicity
In a study examining the cytotoxic effects of this compound on cancer cell lines, it was found that the compound significantly inhibited cell proliferation at lower concentrations. The IC50 values were determined through dose-response assays across different cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
This data indicates a promising potential for further development as an anticancer agent.
Case Study 2: Metabolic Activation
A study explored the metabolic activation of this compound leading to the formation of reactive metabolites. These metabolites were assessed for their ability to bind covalently to cellular macromolecules, contributing to toxicity profiles observed in vitro .
Applications in Research and Industry
The compound serves as a precursor in synthesizing various bioactive molecules and dyes. Its role in studying enzyme interactions provides insights into pharmacological applications and potential therapeutic uses.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C12H19N/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8,13H,1-5H3 |
InChI Key |
CWRYADQYOFXMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(C)C)C |
Origin of Product |
United States |
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